![molecular formula C14H16N2O2S2 B2438170 ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate CAS No. 304684-53-5](/img/structure/B2438170.png)
ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate
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Description
“Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate” is a chemical compound with the molecular formula C14H16N2O2S2 and a molecular weight of 308.41 . It is also known as "Propanoic acid, 3-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-, ethyl ester" .
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis
According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta .Scientific Research Applications
Multicomponent Synthesis
This compound is used in the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The process involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Biological Activity
Cyclopenta[b]pyridine derivatives, which include this compound, exhibit a wide spectrum of biological activity . They are structural fragments of alkaloids .
Hypoglycemic Activity
Derivatives of this compound have been found to have hypoglycemic activity . This makes them potentially useful in the treatment of diabetes .
Calcium Channel Antagonists
Some derivatives of this compound act as antagonists of calcium channels . This means they could be used in the treatment of conditions like hypertension and angina .
Fluorescent Probes
Certain derivatives of this compound can be used as fluorescent probes . These are tools that can help researchers visualize and track biological processes .
Protein Kinase FGFR1 Inhibitors
Some derivatives of this compound have been found to inhibit protein kinase FGFR1 . This could potentially make them useful in the treatment of certain types of cancer .
Antibacterial Activity
This compound has been used in the synthesis of novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity .
Synthesis of Heterocycles
The structure of a number of heterocycles obtained on the basis of this compound was studied by X-ray structural analysis . This could potentially lead to the development of new synthetic methods and the discovery of new compounds .
properties
IUPAC Name |
ethyl 3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-11(17)6-7-19-13-12-9-4-3-5-10(9)20-14(12)16-8-15-13/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAORBVOYCXAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC=NC2=C1C3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate |
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